3,4-Dimethyl-5-nitrophenol
Overview
Description
3,4-Dimethyl-5-nitrophenol is an organic compound with the molecular formula C8H9NO3. It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-5-nitrophenol can be synthesized through the nitration of 3,4-dimethylphenol. The nitration process typically involves the reaction of 3,4-dimethylphenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid for oxidizing methyl groups.
Major Products Formed
Reduction: 3,4-Dimethyl-5-aminophenol.
Substitution: Halogenated derivatives such as 3,4-dimethyl-5-chlorophenol.
Oxidation: 3,4-Dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
3,4-Dimethyl-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitrophenol
- 2,4-Dimethyl-5-nitrophenol
- 3,4-Dimethyl-2-nitrophenol
Uniqueness
3,4-Dimethyl-5-nitrophenol is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. The presence of both methyl and nitro groups on the benzene ring provides a distinct set of chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQSKINMCHAPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646802 | |
Record name | 3,4-Dimethyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65151-58-8 | |
Record name | Phenol, 3,4-dimethyl-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65151-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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